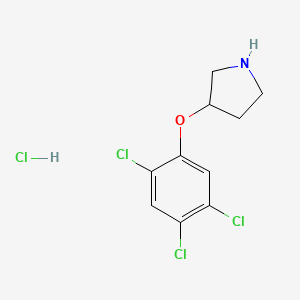![molecular formula C14H22ClNO2 B1397685 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220021-43-1](/img/structure/B1397685.png)
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
説明
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride”, is a significant area of research in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride” is complex. The SMILES string representation of the molecule isCOCCOCC1CCCNC1.Cl . This representation can be used to visualize the molecule’s structure.
科学的研究の応用
Selective Serotonin Reuptake Inhibition
- Paroxetine hydrochloride, a derivative of 3-[(2-Phenoxyethoxy)methyl]piperidine, is a selective serotonin reuptake inhibitor (SSRI). It's used for treating depression, anxiety disorders, and other mental health conditions. The physicochemical properties, methods of preparation, pharmacokinetics, metabolism, and pharmacological effects of paroxetine have been extensively studied (Germann, Ma, Han, & Tikhomirova, 2013).
Metabolic and Behavioral Effects
- Studies have shown that certain derivatives of 3-[(2-Phenoxyethoxy)methyl]piperidine can influence metabolic activities. For example, one derivative led to reduced food intake and weight gain in obese rats, indicating potential applications in weight management and obesity treatment (Massicot, Steiner, & Godfroid, 1985).
Energy Expenditure Activation
- A non-amphetaminic compound related to 3-[(2-Phenoxyethoxy)methyl]piperidine was found to increase energy expenditure in rats by increasing resting oxygen consumption and stimulating mitochondrial oxygen consumption. This suggests potential applications in metabolic rate regulation (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis and Antidepressant Activity
- Derivatives of 3-[(2-Phenoxyethoxy)methyl]piperidine have been synthesized and screened for their potential as antidepressant agents. Some compounds showed biological activity comparable to established antidepressant drugs (Balsamo et al., 1987).
Structural and Electronic Properties
- The alkylaminophenol compound, 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, a derivative, has been synthesized and its structural and electronic properties have been studied. Its high antioxidant value suggests potential as a biologically active drug (Ulaş, 2020).
Potential Antibacterial and Antioxidant Properties
- Some hydrochlorides synthesized from 3-[(2-Phenoxyethoxy)methyl]piperidine showed moderate antibacterial activity, suggesting possible applications in antimicrobial therapies (Гаспарян et al., 2011).
Fluorescent Sensors for Metal Ions
- Hydrazide-based fluorescent sensors derived from functionalized piperidine derivatives have been developed for sensitive and selective signaling of metal ions like Cu2+ and Hg2+ in aqueous solution, indicating potential for environmental monitoring and bioanalytical applications (Wang et al., 2014).
特性
IUPAC Name |
3-(2-phenoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-6-14(7-3-1)17-10-9-16-12-13-5-4-8-15-11-13;/h1-3,6-7,13,15H,4-5,8-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHUWHHSTBGSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



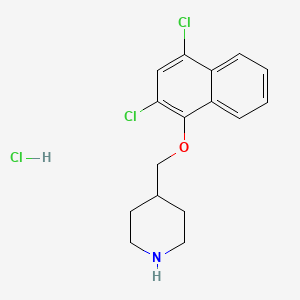
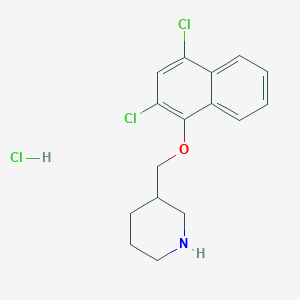
![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)
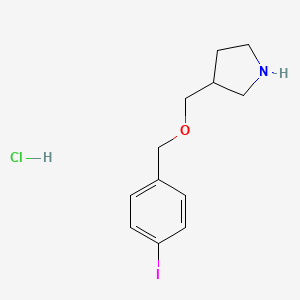
![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397609.png)
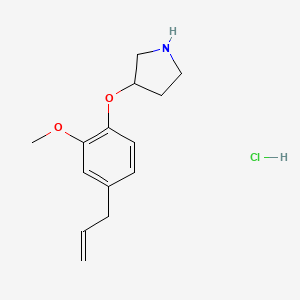
![3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397616.png)
![3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397617.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1397619.png)
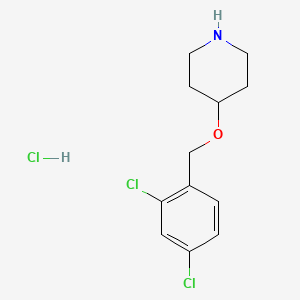
![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)
![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)
